Morpholine, 4-(methylsulfonyl)-

Description

The exact mass of the compound Morpholine, 4-(methylsulfonyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Morpholine, 4-(methylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine, 4-(methylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

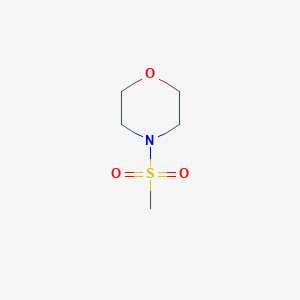

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c1-10(7,8)6-2-4-9-5-3-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZKQMUSVBGSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333977 | |

| Record name | 4-methanesulfonylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1697-34-3 | |

| Record name | 4-methanesulfonylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methanesulfonylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Morpholine, 4-(methylsulfonyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine and its derivatives are prominent scaffolds in medicinal chemistry, recognized for their versatile biological activities and favorable pharmacokinetic profiles.[1] This technical guide focuses on the fundamental properties of a specific derivative, Morpholine, 4-(methylsulfonyl)- (CAS No. 1697-34-3). While this particular compound is not extensively documented in publicly available literature, this guide consolidates the existing data and provides a comprehensive overview based on information available for the morpholine scaffold and closely related analogues. This document is intended to serve as a foundational resource for researchers and scientists interested in the potential applications of this compound in drug discovery and development.

Core Chemical and Physical Properties

"Morpholine, 4-(methylsulfonyl)-" is a heterocyclic compound featuring a morpholine ring N-substituted with a methylsulfonyl group.[2] The presence of the electron-withdrawing methylsulfonyl group is expected to influence the physicochemical properties of the morpholine ring, potentially impacting its basicity and biological interactions.

Table 1: Chemical Identifiers and Calculated Properties

| Property | Value | Source(s) |

| CAS Number | 1697-34-3 | [2] |

| Molecular Formula | C5H11NO3S | [2] |

| Molecular Weight | 165.21 g/mol | [3] |

| Canonical SMILES | CS(=O)(=O)N1CCOCC1 | [2] |

| InChI Key | GVZKQMUSVBGSIZ-UHFFFAOYSA-N | [2] |

| Calculated logP | -0.722 | [3] |

| Calculated Water Solubility (logS) | 0.71 | [3] |

Table 2: Experimental and Spectroscopic Data

| Property | Value | Source(s) |

| Melting Point | No data available | [4] |

| Boiling Point | No data available | [4] |

| Mass Spectrum | Available (Electron Ionization) | [5] |

| IR Spectrum | Available | [6] |

Synthesis and Experimental Protocols

General Synthetic Approach: Sulfonylation of Morpholine

A plausible and commonly employed method for the synthesis of N-sulfonylated amines is the reaction of the parent amine with a sulfonyl chloride in the presence of a base. This reaction is a standard procedure for forming sulfonamides.

Reaction Scheme:

Proposed Experimental Protocol:

-

Dissolution: Dissolve morpholine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cool the solution in an ice bath (0 °C).

-

Base Addition: Add an appropriate base, such as triethylamine (TEA) or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Reagent Addition: Slowly add a solution of methanesulfonyl chloride in the same solvent to the cooled morpholine solution with continuous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture would be washed sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer would be dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent removed under reduced pressure. The resulting crude product could then be purified by column chromatography on silica gel or by recrystallization to yield pure "Morpholine, 4-(methylsulfonyl)-".

Diagram 1: General Experimental Workflow for the Synthesis of Morpholine, 4-(methylsulfonyl)-

Caption: A generalized workflow for the synthesis of N-sulfonylated morpholines.

Potential Biological Activity and Signaling Pathways

While no direct biological data for "Morpholine, 4-(methylsulfonyl)-" has been found, the morpholine scaffold is a key component in a wide range of biologically active molecules, including approved drugs.[1] Furthermore, studies on the closely related analogue, "4-(Phenylsulfonyl)morpholine," provide valuable insights into the potential therapeutic applications of this class of compounds.

Antibacterial and Antibiotic Modulatory Activity

Sulfonamide-containing compounds have a long history as antibacterial agents.[7] A study on 4-(phenylsulfonyl)morpholine demonstrated that while the compound itself had weak intrinsic antimicrobial activity, it significantly enhanced the efficacy of aminoglycoside antibiotics against multidrug-resistant Gram-negative bacteria.[8] This suggests a potential role as an antibiotic modulator, a strategy of growing importance in combating antibiotic resistance. The proposed mechanism for sulfonamides involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[8]

Anticancer Activity and the PI3K/Akt/mTOR Signaling Pathway

The morpholine moiety is a privileged structure in the design of inhibitors targeting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[9][10] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9] Several PI3K/mTOR inhibitors containing the morpholine scaffold are in clinical development.[11] The oxygen atom of the morpholine ring often forms a key hydrogen bond with the hinge region of the kinase domain, contributing to the inhibitor's potency.[10]

Derivatives of 4-(phenylsulfonyl)morpholine have been shown to exhibit anticancer activity against triple-negative breast cancer cells.[12] The mechanism of action was found to involve the induction of endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals, leading to cell-cycle arrest and apoptosis.[12] This suggests that "Morpholine, 4-(methylsulfonyl)-" could also be investigated for its potential as an anticancer agent, possibly acting on similar pathways.

Diagram 2: The PI3K/Akt/mTOR Signaling Pathway

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Conclusion

"Morpholine, 4-(methylsulfonyl)-" is a compound with limited published experimental data. However, based on the well-established biological importance of the morpholine scaffold and the observed activities of its close analogue, 4-(phenylsulfonyl)morpholine, it represents a molecule of interest for further investigation. Its potential as an antibiotic modulator and as an anticancer agent, possibly targeting the PI3K/Akt/mTOR pathway, warrants exploration. This technical guide provides a starting point for researchers by summarizing the available information and suggesting potential avenues for future research, including the development of a robust synthetic protocol and comprehensive biological evaluation.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Morpholine, 4-(methylsulfonyl)- (CAS 1697-34-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Page loading... [guidechem.com]

- 5. Morpholine, 4-(methylsulfonyl)- [webbook.nist.gov]

- 6. Morpholine, 4-(methylsulfonyl)- [webbook.nist.gov]

- 7. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(Methylsulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylsulfonyl)morpholine is a heterocyclic organic compound incorporating both a morpholine ring and a methylsulfonyl group. While specific experimental data on this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its known and calculated physicochemical properties. Due to the scarcity of direct experimental values, this document also presents data for the parent compound, morpholine, and the closely related N-methylmorpholine to offer a comparative context. Furthermore, standardized experimental protocols for determining key physicochemical parameters are detailed to guide researchers in the empirical characterization of this and similar molecules. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and development, where a thorough understanding of a compound's physicochemical profile is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.

Physicochemical Properties of 4-(Methylsulfonyl)morpholine

The following table summarizes the available physicochemical data for 4-(methylsulfonyl)morpholine. It is important to note that the majority of the quantitative data are calculated values derived from computational models.

| Property | Value | Source/Method |

| Molecular Formula | C₅H₁₁NO₃S | Cheméo[1] |

| Molecular Weight | 165.21 g/mol | Cheméo[1] |

| CAS Number | 1697-34-3 | Cheméo[1] |

| logP (Octanol/Water Partition Coefficient) | -0.722 | Crippen Calculated Property[1] |

| Water Solubility (log₁₀S in mol/L) | 0.71 | Crippen Calculated Property[1] |

| Topological Polar Surface Area (TPSA) | 55 Ų | Guidechem[2] |

| Hydrogen Bond Acceptor Count | 4 | Guidechem[2] |

| Hydrogen Bond Donor Count | 0 | Guidechem[2] |

| Rotatable Bond Count | 1 | Guidechem[2] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| pKa | No data available |

Comparative Physicochemical Data: Morpholine and N-Methylmorpholine

To provide a frame of reference, the experimental physicochemical properties of the parent heterocycle, morpholine, and its N-methylated derivative are presented below. These compounds share the core morpholine structure and can offer insights into the expected properties of 4-(methylsulfonyl)morpholine.

| Property | Morpholine | N-Methylmorpholine |

| Molecular Formula | C₄H₉NO | C₅H₁₁NO |

| Molecular Weight | 87.12 g/mol | 101.15 g/mol |

| Melting Point | -5 °C[3] | -66 °C[4] |

| Boiling Point | 129 °C[3] | 115-116 °C[4] |

| Density | 1.007 g/cm³[3] | 0.92 g/mL at 25 °C[4] |

| Water Solubility | Miscible[5] | Miscible[4] |

| pKa (of conjugate acid) | 8.36[3] | 7.38 at 25 °C[6] |

| logP | -0.86 | -0.33 |

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for the experimental determination of key physicochemical properties, applicable to solid organic compounds like 4-(methylsulfonyl)morpholine. These protocols are based on internationally recognized standards, such as those from the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a critical indicator of purity.

Principle: A small, finely powdered sample is heated in a capillary tube at a controlled rate. The temperature range from the initial melting of the first droplet to the complete liquefaction of the sample is recorded.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[7]

-

Capillary tubes (sealed at one end)[8]

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is thoroughly dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.[8]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[7]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[7]

-

If the approximate melting point is known, heat rapidly to about 15-20°C below the expected melting point.

-

Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Record the temperature at which the first droplet of liquid is observed (T1).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (T2).

-

-

Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1°C).

Boiling Point Determination (Thiele Tube Method for Solids)

For solids that are stable at their boiling point, this method can be adapted.

Principle: A small amount of the substance is heated in a small test tube, and the temperature at which its vapor pressure equals the atmospheric pressure is determined. For solids, the substance is first melted in the test tube.

Apparatus:

-

Thiele tube[9]

-

Thermometer

-

Small test tube (e.g., Durham tube)[9]

-

Capillary tube (sealed at one end)[9]

-

Heat source (Bunsen burner or oil bath)

-

Liquid paraffin or high-boiling silicone oil

Procedure:

-

Sample Preparation: Place a small amount of the solid sample into the small test tube, enough to form a liquid column of about 1-2 cm upon melting.

-

Assembly:

-

Attach the test tube to the thermometer with a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.

-

Place a capillary tube, with its sealed end up, into the sample in the test tube.[9]

-

Fill the Thiele tube with a suitable high-boiling liquid (e.g., paraffin oil) to a level just above the side-arm.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is below the oil level.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube. The convection currents will ensure uniform heating of the oil.[10]

-

As the temperature rises, the sample will melt, and air will be expelled from the capillary tube.

-

Continue heating until a steady stream of bubbles emerges from the open end of the capillary tube.[9]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[9]

-

-

Reporting: Record the temperature and the atmospheric pressure.

Water Solubility (OECD 105 - Flask Method)

This method is suitable for substances with a solubility of ≥ 10⁻² g/L.

Principle: A weighted amount of the substance is agitated in a known volume of water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.[11]

Apparatus:

-

Constant temperature bath or shaker

-

Glass flasks with stoppers

-

Analytical balance

-

Centrifuge (if necessary to separate undissolved solid)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[11]

-

Main Test:

-

Add an excess amount of the solid substance to a flask containing a known volume of distilled water.

-

The flask is then agitated in a constant temperature bath (e.g., 20°C or 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[12]

-

After equilibration, the solution is allowed to stand to allow undissolved material to settle. If necessary, the solution can be centrifuged or filtered to remove suspended particles.

-

-

Analysis:

-

An aliquot of the clear supernatant is carefully removed.

-

The concentration of the dissolved substance is determined using a validated analytical method.

-

-

Reporting: The water solubility is reported in units of mass per volume (e.g., g/L or mg/mL) at the specified temperature.[12]

n-Octanol/Water Partition Coefficient (logP) (OECD 107 - Shake Flask Method)

This method is suitable for determining logP values in the range of -2 to 4.[13]

Principle: The compound is dissolved in a mixture of n-octanol and water, and the system is allowed to reach equilibrium. The concentration of the compound in each phase is then measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[14]

Apparatus:

-

Separatory funnels or centrifuge tubes with stoppers

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC, UV-Vis)

Procedure:

-

Preparation of Solvents: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Test Procedure:

-

A known amount of the test substance is dissolved in either water-saturated n-octanol or octanol-saturated water.

-

The solution is placed in a separatory funnel with the other phase. The volume ratio of the two phases is chosen based on the expected logP.

-

The funnel is shaken at a constant temperature until equilibrium is reached (typically for several hours).

-

The mixture is then centrifuged to ensure complete phase separation.[14]

-

-

Analysis:

-

The concentration of the substance in each phase is determined using a suitable analytical method.

-

-

Calculation and Reporting: The partition coefficient (P) is calculated, and the result is reported as its base-10 logarithm (logP).[14]

Dissociation Constant (pKa) (OECD 112 - Titration Method)

This method is applicable for ionizable substances.

Principle: The pKa is determined by titrating a solution of the substance with a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the concentrations of the ionized and unionized forms of the substance are equal.[15]

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Stirrer

-

Constant temperature vessel

Procedure:

-

Solution Preparation: A known concentration of the test substance is prepared in water (or a co-solvent if solubility is low).

-

Titration:

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the substance is a base or an acid.

-

The pH of the solution is recorded after each addition of the titrant.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point(s) are determined from the curve.

-

The pKa is calculated from the pH at the half-equivalence point.[15]

-

-

Reporting: The pKa value is reported at the specified temperature.

Visualization of Experimental Workflow

Since no specific signaling pathways involving 4-(methylsulfonyl)morpholine have been identified in the literature, the following diagram illustrates a general experimental workflow for the physicochemical characterization of a novel chemical entity.

Caption: General workflow for the synthesis and physicochemical characterization of a novel compound.

Conclusion

References

- 1. Morpholine, 4-(methylsulfonyl)- (CAS 1697-34-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Page loading... [guidechem.com]

- 3. Morpholine - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. atamankimya.com [atamankimya.com]

- 6. N Methylmorpholine: Organic Compound With Diverse Characteristics [sincerechemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. thinksrs.com [thinksrs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. oecd.org [oecd.org]

- 12. laboratuar.com [laboratuar.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

In-Depth Technical Guide: Morpholine, 4-(methylsulfonyl)- (CAS 1697-34-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological data available for Morpholine, 4-(methylsulfonyl)-, a heterocyclic compound with potential applications in scientific research and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, information from closely related structural analogs, particularly 4-(phenylsulfonyl)morpholine derivatives, is included to provide insights into its potential properties and biological activities.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Morpholine, 4-(methylsulfonyl)-

| Property | Value | Source |

| Molecular Formula | C5H11NO3S | [2] |

| Molecular Weight | 165.211 g/mol | [2] |

| CAS Number | 1697-34-3 | [1] |

| LogP (Octanol/Water Partition Coefficient) | -0.722 | Cheméo (Calculated)[4] |

| LogS (Aqueous Solubility) | 0.71 (log10 mol/L) | Cheméo (Calculated)[4] |

| Topological Polar Surface Area | 55 Ų | Guidechem[2] |

| Hydrogen Bond Acceptor Count | 4 | Guidechem[2] |

| Rotatable Bond Count | 1 | Guidechem[2] |

Spectral Data

Detailed experimental spectra for Morpholine, 4-(methylsulfonyl)- are not widely published. However, the NIST WebBook provides a mass spectrum for the compound.[1] Spectroscopic data for the structurally similar compound, 4-(phenylsulfonyl)morpholine, and general characteristics of N-substituted morpholines can be used for preliminary characterization.

Table 2: Predicted and Analogous Spectral Data

| Spectrum Type | Data for "Morpholine, 4-(methylsulfonyl)-" or Analogs |

| ¹H NMR | For N-substituted morpholines, signals for the morpholine protons typically appear as two multiplets. Protons on the carbons adjacent to the nitrogen are generally found further downfield than those adjacent to the oxygen. In CDCl₃, the protons on carbons adjacent to the nitrogen in morpholine appear around δ 2.86 ppm, while those adjacent to the oxygen appear around δ 3.67 ppm.[5] The methyl protons of the methylsulfonyl group would be expected to appear as a singlet further downfield. |

| ¹³C NMR | For N-substituted morpholines, the carbon atoms of the morpholine ring typically show two distinct signals. The carbons adjacent to the nitrogen are generally found at a different chemical shift than those adjacent to the oxygen. For 4-phenylmorpholine, the carbons adjacent to the nitrogen appear around 46 ppm and those adjacent to the oxygen around 67 ppm.[6] |

| Infrared (IR) | The IR spectrum is expected to show characteristic peaks for C-H stretching of the morpholine ring (around 2850-3000 cm⁻¹), C-O-C stretching (around 1115 cm⁻¹), and strong absorptions corresponding to the S=O stretching of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). |

| Mass Spectrometry (MS) | The NIST WebBook provides the mass spectrum of Morpholine, 4-(methylsulfonyl)-.[1] The molecular ion peak [M]⁺ would be expected at m/z 165. |

Experimental Protocols

Predicted Synthesis of Morpholine, 4-(methylsulfonyl)-

A detailed experimental protocol for the synthesis of "Morpholine, 4-(methylsulfonyl)-" is not explicitly available in the reviewed literature. However, a plausible synthetic route can be predicted based on the well-established reaction of secondary amines with sulfonyl chlorides. The following protocol describes the reaction of morpholine with methanesulfonyl chloride.

Reaction Scheme:

Predicted Synthesis Workflow

Materials:

-

Morpholine

-

Methanesulfonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Morpholine, 4-(methylsulfonyl)-.

Biological Activity and Signaling Pathways (Based on Analogs)

Direct studies on the biological activity of "Morpholine, 4-(methylsulfonyl)-" are limited. However, research on the structurally similar 4-(phenylsulfonyl)morpholine and its derivatives provides valuable insights into the potential bioactivity of this class of compounds.

A study on 4-(phenylsulfonyl)morpholine derivatives has demonstrated significant anticancer activity against triple-negative breast cancer (TNBC).[7] One derivative, referred to as GL24, exhibited a potent inhibitory effect on the growth of MDA-MB-231 cancer cells with a half-maximal inhibitory concentration (IC50) of 0.90 µM.[7]

Transcriptomic analysis of cells treated with GL24 revealed the induction of multiple tumor-suppressive signaling pathways dependent on endoplasmic reticulum (ER) stress.[7] These pathways ultimately lead to cell-cycle arrest and apoptosis. The key signaling pathways identified are:

-

Unfolded Protein Response (UPR): The accumulation of unfolded proteins in the ER triggers the UPR, a signaling network that can either promote cell survival or induce apoptosis if the stress is too severe.

-

p53 Pathway: The tumor suppressor protein p53 plays a crucial role in regulating the cell cycle and inducing apoptosis in response to cellular stress.

-

G2/M Checkpoint: This checkpoint in the cell cycle prevents cells with damaged DNA from entering mitosis, thereby averting the proliferation of cancerous cells.

-

E2F Targets: The E2F family of transcription factors regulates the expression of genes involved in cell cycle progression and DNA synthesis.

The following diagram illustrates the proposed mechanism of action for the 4-(phenylsulfonyl)morpholine derivative GL24, which may be analogous to the activity of "Morpholine, 4-(methylsulfonyl)-".

Anticancer Signaling Cascade

Furthermore, a study on 4-(phenylsulfonyl)morpholine demonstrated its ability to modulate the activity of aminoglycoside antibiotics against multidrug-resistant bacteria, suggesting a potential role as an adjuvant in antimicrobial therapy.[8] The underlying mechanism is likely related to the sulfonamide moiety, which can interfere with folic acid synthesis in bacteria.[8]

Conclusion

"Morpholine, 4-(methylsulfonyl)-" is a heterocyclic compound with potential for further investigation in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is scarce, the available information on its calculated properties and the biological activities of its close structural analogs, particularly in the area of cancer research, suggests that it may possess interesting pharmacological properties. The provided predicted synthesis protocol offers a starting point for its chemical preparation. Future research should focus on the experimental validation of its physical and spectral properties, as well as a thorough investigation of its biological effects and mechanism of action to fully elucidate its potential as a therapeutic agent.

References

- 1. Morpholine, 4-(methylsulfonyl)- [webbook.nist.gov]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. Morpholine, 4-(methylsulfonyl)- (CAS 1697-34-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Morpholine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of Morpholine, 4-(methylsulfonyl)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of "Morpholine, 4-(methylsulfonyl)-". Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its solubility assessment. It outlines detailed experimental protocols for determining solubility in various solvents, discusses the expected solubility characteristics based on the properties of related morpholine derivatives, and presents a logical workflow for solubility determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to conduct their own solubility studies and make informed decisions in their research and development processes.

Introduction

"Morpholine, 4-(methylsulfonyl)-" is a chemical compound featuring a morpholine ring substituted with a methylsulfonyl group. Morpholine and its derivatives are recognized for their versatile applications in medicinal chemistry and drug development, often contributing to improved pharmacokinetic properties of molecules.[1] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability, formulation development, and overall therapeutic efficacy. A thorough understanding of a compound's solubility in various solvents is therefore a fundamental prerequisite in the drug development pipeline.

This guide addresses the current information gap regarding the specific solubility of "Morpholine, 4-(methylsulfonyl)-" by providing detailed methodologies for its determination.

Predicted Solubility Profile

The morpholine moiety is a heterocyclic compound containing both an ether and a secondary amine functional group, rendering it a base.[2] The presence of the nitrogen and oxygen atoms allows for hydrogen bonding with protic solvents. The methylsulfonyl group is a polar, aprotic substituent. The combination of the polar morpholine ring and the methylsulfonyl group suggests that "Morpholine, 4-(methylsulfonyl)-" is likely to exhibit some degree of solubility in polar solvents.

General Expectations:

-

Polar Protic Solvents (e.g., Water, Ethanol): Moderate solubility would be expected due to the potential for hydrogen bonding with the morpholine ring's heteroatoms. The overall solubility in water will also be influenced by the crystal lattice energy of the solid form.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated in these solvents, which can effectively solvate the polar regions of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected in nonpolar solvents due to the compound's overall polarity.

It is crucial to emphasize that these are predictions, and empirical determination is necessary for accurate solubility assessment.

Experimental Protocols for Solubility Determination

A variety of methods can be employed to experimentally determine the solubility of a compound. The choice of method often depends on the properties of the compound, the required accuracy, and the available resources.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid phase.

Methodology:

-

Preparation: An excess amount of solid "Morpholine, 4-(methylsulfonyl)-" is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask).

-

Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved through centrifugation followed by careful removal of the supernatant, or by filtration through a suitable membrane filter that does not adsorb the solute.

-

Quantification: The concentration of "Morpholine, 4-(methylsulfonyl)-" in the clear, saturated solution is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Mass Spectrometry.

-

Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at a specified temperature.

Table 1: Summary of Experimental Parameters for the Shake-Flask Method

| Parameter | Recommendation | Rationale |

| Solid Material | Use a well-characterized, pure solid form. | Polymorphism can significantly affect solubility. |

| Solvent Purity | High-purity solvents should be used. | Impurities can alter the solvent properties and affect solubility. |

| Temperature Control | Maintain a constant and accurately recorded temperature (e.g., 25 °C or 37 °C). | Solubility is temperature-dependent. |

| Equilibration Time | Empirically determine the time to reach equilibrium by sampling at different time points. | To ensure a true equilibrium is achieved. |

| pH of Aqueous Media | For aqueous solubility, use buffered solutions across a range of pH values. | The solubility of ionizable compounds is pH-dependent. |

| Analytical Method | The method must be validated for linearity, accuracy, and precision. | To ensure reliable quantification of the solute concentration. |

Kinetic Solubility Determination

Kinetic solubility measurement is a higher-throughput method often used in early drug discovery to assess the solubility of a large number of compounds. This method measures the concentration at which a compound precipitates from a stock solution (typically in DMSO) upon dilution into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of "Morpholine, 4-(methylsulfonyl)-" is prepared in a suitable organic solvent, most commonly DMSO.

-

Serial Dilution: The stock solution is serially diluted in the same organic solvent.

-

Aqueous Dilution: Aliquots of these dilutions are then added to an aqueous buffer in a microtiter plate.

-

Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours), and the point of precipitation is detected by a variety of methods, such as nephelometry (light scattering), turbidimetry, or UV-Vis spectroscopy.

-

Data Reporting: The kinetic solubility is reported as the concentration in the well just before precipitation is observed.

It is important to note that kinetic solubility values are generally higher than equilibrium solubility values as they represent a supersaturated state before precipitation occurs.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of "Morpholine, 4-(methylsulfonyl)-".

References

An In-depth Technical Guide to 4-(Methylsulfonyl)morpholine: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(methylsulfonyl)morpholine, a morpholine derivative of interest in medicinal chemistry and drug discovery. The document covers the presumed discovery, the first reported synthetic routes, detailed experimental protocols, and relevant physicochemical properties. Particular emphasis is placed on providing structured data and visual representations of the synthetic workflow to aid researchers in their understanding and application of this compound.

Introduction

4-(Methylsulfonyl)morpholine, also known as N-mesylmorpholine, is a saturated heterocyclic compound belonging to the morpholine class. The incorporation of the methylsulfonyl group at the 4-position of the morpholine ring imparts specific chemical and physical properties that have made it a valuable building block in the synthesis of more complex molecules, particularly in the field of pharmaceuticals. While the initial discovery and first reported synthesis are not extensively documented in a single seminal publication, its preparation follows well-established synthetic organic chemistry principles. The primary route to this compound involves the reaction of morpholine with methanesulfonyl chloride.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(methylsulfonyl)morpholine is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO₃S | [1] |

| Molecular Weight | 165.21 g/mol | [1] |

| CAS Registry Number | 1697-34-3 | [1] |

| Appearance | Not explicitly stated, likely a solid or oil | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in water and most organic solvents |

Synthesis of 4-(Methylsulfonyl)morpholine

The most probable and widely accepted method for the synthesis of 4-(methylsulfonyl)morpholine is the sulfonylation of morpholine with methanesulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfonyl group.

General Reaction Scheme

The overall synthetic transformation can be depicted as follows:

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 4-(methylsulfonyl)morpholine. This protocol is based on standard procedures for the N-sulfonylation of secondary amines.

Materials:

-

Morpholine

-

Methanesulfonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine to the solution. The mixture is then cooled to 0 °C in an ice bath.

-

Addition of Sulfonylating Agent: Slowly add methanesulfonyl chloride dropwise to the cooled solution while stirring. The reaction is typically exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (typically a few hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, the crude product can be further purified by column chromatography on silica gel.

-

Reaction Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis and purification process.

Applications in Drug Discovery

The 4-(methylsulfonyl)morpholine moiety has been incorporated into various molecular scaffolds in drug discovery programs. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, the sulfonylmorpholine group can act as a hydrogen bond acceptor and its conformational rigidity can be advantageous in ligand-receptor interactions.

While a specific signaling pathway directly modulated by 4-(methylsulfonyl)morpholine itself is not established, its derivatives have been investigated as inhibitors of various enzymes and receptors. For example, compounds containing this moiety have been explored as potential anticancer agents. The general approach in such studies is to synthesize a library of compounds with the 4-(methylsulfonyl)morpholine scaffold and screen them for biological activity.

The logical relationship in such a drug discovery workflow can be visualized as follows:

Conclusion

4-(Methylsulfonyl)morpholine is a readily accessible synthetic intermediate with applications in medicinal chemistry. Its synthesis is straightforward, typically involving the reaction of morpholine with methanesulfonyl chloride. While the specific historical details of its initial discovery are not well-documented, its utility as a scaffold in the development of bioactive molecules is evident from contemporary research. This guide provides researchers with the fundamental knowledge of its synthesis and properties, facilitating its use in the design and preparation of novel compounds for drug discovery and other applications.

References

Quantum Chemical Calculations for 4-(Methylsulfonyl)morpholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)morpholine is a heterocyclic organic compound featuring a morpholine ring N-substituted with a methylsulfonyl group. The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The addition of the methylsulfonyl group can significantly influence the molecule's electronic properties, conformation, and biological activity. Quantum chemical calculations are indispensable tools for elucidating these properties at the molecular level, providing insights that can guide the design and development of novel therapeutics. This guide provides a technical overview of the application of quantum chemical calculations to 4-(methylsulfonyl)morpholine, with a focus on methodologies, data interpretation, and biological context.

Molecular Structure and Properties

The structure of 4-(methylsulfonyl)morpholine is characterized by the six-membered morpholine ring, which typically adopts a chair conformation. The nitrogen atom is bonded to a sulfur atom, which is double-bonded to two oxygen atoms and single-bonded to a methyl group. Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations also provide valuable information on the electronic properties of the molecule.

Calculated Molecular Properties

| Property | Illustrative Value | Method/Basis Set (Example) | Reference (for similar compounds) |

| Geometric Parameters | |||

| S=O Bond Length | ~1.45 Å | B3LYP/6-31G | [2] |

| S-N Bond Length | ~1.65 Å | B3LYP/6-31G | [2] |

| C-N-S Bond Angle | ~118° | B3LYP/6-31G | [2] |

| O=S=O Bond Angle | ~120° | B3LYP/6-31G | [2] |

| Electronic Properties | |||

| Dipole Moment | ~4.5 D | B3LYP/6-31G | [3] |

| HOMO Energy | -7.0 eV | B3LYP/6-31G | [3] |

| LUMO Energy | -1.5 eV | B3LYP/6-31G | [3] |

| HOMO-LUMO Gap | 5.5 eV | B3LYP/6-31G | [3] |

| Spectroscopic Data | |||

| S=O Stretching Frequency | ~1350, 1150 cm⁻¹ | B3LYP/6-31G* | [2] |

Experimental and Computational Protocols

Synthesis of 4-(Methylsulfonyl)morpholine (Illustrative Protocol)

The synthesis of 4-(methylsulfonyl)morpholine can be achieved through the reaction of morpholine with methanesulfonyl chloride in the presence of a base. This is a standard procedure for the synthesis of sulfonamides.[4]

Materials:

-

Morpholine

-

Methanesulfonyl chloride

-

Triethylamine (or other suitable base)

-

Dichloromethane (or other suitable solvent)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve morpholine and triethylamine in dichloromethane in a round-bottom flask, and cool the mixture in an ice bath.

-

Slowly add methanesulfonyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction with deionized water.

-

Separate the organic layer, and wash it sequentially with dilute acid, deionized water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Quantum Chemical Calculation Protocol (Generalized)

Density Functional Theory (DFT) is a widely used method for quantum chemical calculations on molecules of this size.

Software:

-

Gaussian, ORCA, or other quantum chemistry software package.

Procedure:

-

Structure Building: Construct the 3D structure of 4-(methylsulfonyl)morpholine using a molecular modeling program.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is the B3LYP functional with a 6-31G* basis set.[2]

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra.

-

Property Calculations: Calculate various molecular properties such as the dipole moment, molecular orbitals (HOMO, LUMO), and electrostatic potential.

-

Analysis: Analyze the output files to extract the desired data and visualize the molecular orbitals and electrostatic potential.

Biological Context: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Morpholine-containing compounds have been extensively investigated as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[5][6] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[7][8] The morpholine oxygen is often involved in a key hydrogen bond interaction with the hinge region of the kinase domain of these enzymes.[6]

Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR signaling pathway by a morpholine-containing inhibitor.

Caption: PI3K/Akt/mTOR pathway inhibition by a morpholine derivative.

Workflow for Computational Analysis

The following diagram outlines a typical workflow for the quantum chemical analysis of a molecule like 4-(methylsulfonyl)morpholine.

Caption: A generalized workflow for quantum chemical calculations.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the structure, properties, and potential biological activity of 4-(methylsulfonyl)morpholine. By employing methods such as DFT, researchers can gain valuable insights into the molecule's geometry, electronic structure, and vibrational frequencies. This information, when integrated with experimental data and an understanding of the relevant biological pathways like PI3K/Akt/mTOR, can significantly accelerate the drug discovery and development process. While specific experimental data for 4-(methylsulfonyl)morpholine is limited in the public domain, the principles and methodologies outlined in this guide provide a solid foundation for its computational investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stability and Potential Degradation Pathways of 4-(Methylsulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available stability and degradation data for 4-(methylsulfonyl)morpholine are limited. This guide provides a comprehensive overview of its potential stability profile and degradation pathways based on the known chemical reactivity of the morpholine and sulfonamide functional groups. The information herein should serve as a foundational resource for directing experimental stability studies.

Introduction

4-(Methylsulfonyl)morpholine is a chemical entity featuring a morpholine ring N-substituted with a methylsulfonyl group. The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to improve physicochemical properties such as aqueous solubility and to provide desirable pharmacokinetic profiles. The stability of such a molecule is a critical quality attribute that must be thoroughly understood during drug development to ensure its safety, efficacy, and shelf-life.

Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for elucidating potential degradation products and pathways.[1][2] This document outlines the theoretical stability and potential degradation routes of 4-(methylsulfonyl)morpholine under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, based on established chemical principles and data from related structures.

Chemical Structure and Properties

-

IUPAC Name: 4-(methylsulfonyl)morpholine

-

Molecular Formula: C₅H₁₁NO₃S

-

Molecular Weight: 165.21 g/mol

-

Structure: The molecule consists of a saturated six-membered morpholine ring where the nitrogen atom is covalently bonded to the sulfur atom of a methylsulfonyl group (-SO₂CH₃). This forms a sulfonamide linkage.

Potential Degradation Pathways

The degradation of 4-(methylsulfonyl)morpholine is likely to be dictated by the lability of the morpholine ring and the sulfonamide functional group.

Hydrolysis involves the reaction of the molecule with water and is highly dependent on pH.

-

Acidic Conditions: The sulfonamide (S-N) bond is generally resistant to hydrolysis but can be cleaved under strongly acidic conditions and elevated temperatures, yielding morpholine and methanesulfonic acid.[3]

-

Neutral and Basic Conditions: Sulfonamides are typically stable to hydrolysis at neutral and alkaline pH values.[4] Studies on various sulfonamides have shown half-lives of over a year under these conditions at 25°C.[4] The ether linkage within the morpholine ring is generally stable to hydrolysis across the pH spectrum.

Oxidative degradation can be a significant pathway, particularly for the morpholine ring.

-

N-Oxidation: The nitrogen atom of the morpholine ring, despite being part of a sulfonamide, could potentially be oxidized to form an N-oxide, although this is less likely than for a tertiary amine due to the electron-withdrawing nature of the sulfonyl group.

-

Ring Oxidation and Cleavage: The carbon atoms adjacent to the ring's nitrogen and oxygen atoms are susceptible to oxidation, which can lead to hydroxylated intermediates. Further oxidation can result in the cleavage of the C-N or C-O bonds, leading to ring-opening.[5][6] Visible light-promoted oxidative ring-opening of morpholine derivatives has been demonstrated, typically yielding linear amide products.[7]

Photodegradation occurs upon exposure to light, particularly UV radiation.

-

Sulfonamide Cleavage: The primary photolytic degradation pathway for sulfonamides often involves the cleavage of the sulfur-nitrogen (S-N) bond.[8] This would generate morpholinyl and methylsulfonyl radicals, which could then undergo further reactions.

-

Indirect Photolysis: In the presence of natural organic matter or other photosensitizers in a solution, indirect photolysis can become the predominant degradation mechanism.[8]

At elevated temperatures, the molecule may undergo decomposition.

-

Desulfonylation: The most probable thermal degradation pathway is the cleavage of the C-S or S-N bond. The thermal decomposition of sulfonyl compounds often results in the extrusion of sulfur dioxide (SO₂).[9][10] For 4-(methylsulfonyl)morpholine, this would likely involve the cleavage of the S-N bond.

Data Presentation (Illustrative)

Quantitative data from forced degradation studies should be meticulously documented to compare the stability of the molecule under different stress conditions. The following tables are templates for presenting such data.

Table 1: Illustrative Summary of Forced Degradation Studies for 4-(Methylsulfonyl)morpholine

| Stress Condition | Parameters | Duration | % Degradation (Illustrative) | Major Degradants (Potential) |

| Acid Hydrolysis | 0.1 M HCl | 72 hours | 5 - 10% | Morpholine, Methanesulfonic Acid |

| Base Hydrolysis | 0.1 M NaOH | 72 hours | < 2% | None significant |

| Neutral Hydrolysis | Water (pH 7.0) | 72 hours | < 1% | None significant |

| Oxidation | 6% H₂O₂ | 24 hours | 15 - 20% | Ring-opened products, Hydroxylated morpholine derivatives |

| Thermal | 80°C (Solid) | 48 hours | 5 - 8% | Products of S-N cleavage |

| Photolytic | ICH Q1B Option 2 | N/A | 10 - 15% | Products of S-N cleavage |

Table 2: Illustrative ICH Stability Data Template

| Storage Condition | Time Point | Appearance | Assay (%) | Total Impurities (%) |

| Long-Term | 0 Months | White Powder | 99.8 | 0.2 |

| (25°C / 60% RH) | 3 Months | White Powder | 99.7 | 0.3 |

| 6 Months | White Powder | 99.5 | 0.5 | |

| Accelerated | 0 Months | White Powder | 99.8 | 0.2 |

| (40°C / 75% RH) | 3 Months | White Powder | 99.1 | 0.9 |

| 6 Months | White Powder | 98.5 | 1.5 |

Experimental Protocols (Generalized)

Detailed experimental protocols are crucial for reproducible stability studies. The following are generalized protocols based on ICH guidelines.

-

Preparation of Stock Solution: Prepare a stock solution of 4-(methylsulfonyl)morpholine at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

-

Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C. Withdraw samples at 0, 8, 24, and 48 hours. Neutralize samples with an equivalent amount of NaOH prior to analysis.

-

Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH. Incubate at 60°C. Withdraw and neutralize samples as described for acid hydrolysis.

-

Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw samples at 0, 2, 8, and 24 hours.

-

Thermal Degradation (Solution): Heat the stock solution in a sealed vial at 80°C. Withdraw samples at 0, 24, and 48 hours.

-

Thermal Degradation (Solid State): Place approximately 10 mg of the solid compound in a vial and heat in an oven at 80°C. At each time point, dissolve a weighed amount of the solid for analysis.

-

Photostability: Expose the solid drug substance and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1] A parallel set of samples should be stored in the dark as a control.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. Peak purity analysis of the parent peak should be performed using a photodiode array (PDA) detector.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-31 min: 95% to 5% B

-

31-35 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

Mandatory Visualizations

The following diagrams illustrate the potential degradation pathways and a typical experimental workflow.

Caption: Potential degradation pathways for 4-(methylsulfonyl)morpholine.

Caption: Workflow for a typical forced degradation study.

Conclusion

While 4-(methylsulfonyl)morpholine is anticipated to be relatively stable under neutral and basic conditions, it is susceptible to degradation through several potential pathways. The most probable degradation routes include acid-catalyzed hydrolysis of the sulfonamide bond and oxidative cleavage of the morpholine ring. Photolytic and thermal stress may also induce cleavage of the sulfur-nitrogen bond.

The information presented in this guide serves as a theoretical framework. It is imperative for researchers and drug development professionals to conduct comprehensive experimental forced degradation studies to definitively identify degradation products, elucidate degradation pathways, and develop validated, stability-indicating analytical methods for 4-(methylsulfonyl)morpholine.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Redirecting [linkinghub.elsevier.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Substituted Morpholine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 4-substituted morpholine derivatives. Due to the absence of publicly available crystallographic data for "Morpholine, 4-(methylsulfonyl)-", this document utilizes the detailed crystal structure analysis of a closely related compound, 4-(4-Nitrophenyl)morpholine , as a representative case study. The principles and techniques described herein are directly applicable to the analysis of "Morpholine, 4-(methylsulfonyl)-" should crystals become available.

Introduction

Morpholine and its derivatives are significant scaffolds in medicinal chemistry, appearing in a wide range of bioactive compounds.[1][2] The three-dimensional arrangement of atoms within these molecules, as determined by crystal structure analysis, is crucial for understanding their structure-activity relationships (SAR), optimizing their pharmacological properties, and for intellectual property purposes.[3] Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the precise molecular geometry, intermolecular interactions, and packing in the solid state.[3][4]

This guide outlines the typical experimental workflow for such an analysis and presents the crystallographic data for 4-(4-Nitrophenyl)morpholine to illustrate the expected results.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest and culminates in the refinement of the crystal structure.

2.1. Synthesis and Crystallization

The synthesis of 4-substituted morpholine derivatives can be achieved through various established synthetic routes.[5][6] Following synthesis and purification, the critical step is the growth of high-quality single crystals suitable for X-ray diffraction. Common crystallization techniques for small organic molecules include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.

-

Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, inducing crystallization at the interface.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, promoting crystallization.

2.2. X-ray Data Collection and Structure Solution

Once suitable crystals are obtained, the following steps are typically performed:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.[7] The diffracted X-rays are detected, and a series of diffraction images are collected as the crystal is rotated.[8]

-

Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.[8]

-

Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map.[8]

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.[9]

The following DOT script visualizes the general experimental workflow for crystal structure analysis.

Crystal Structure Data of 4-(4-Nitrophenyl)morpholine

The following tables summarize the crystallographic data for 4-(4-Nitrophenyl)morpholine, a representative 4-substituted morpholine derivative.[10][11]

Table 1: Crystal Data and Structure Refinement Details [10][11]

| Parameter | Value |

| Empirical Formula | C₁₀H₁₂N₂O₃ |

| Formula Weight | 208.22 |

| Temperature | 293 K |

| Wavelength | Mo Kα radiation |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | |

| a | 14.5445 (6) Å |

| b | 8.3832 (3) Å |

| c | 16.2341 (6) Å |

| α, β, γ | 90° |

| Volume | 1979.42 (13) ų |

| Z | 8 |

| Density (calculated) | 1.397 Mg/m³ |

| Absorption Coefficient | 0.106 mm⁻¹ |

| F(000) | 880 |

| Data Collection | |

| Diffractometer | Oxford Diffraction Xcalibur Eos |

| Reflections Collected | 4949 |

| Independent Reflections | 2023 |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| R-factor [I > 2σ(I)] | R1 = 0.048 |

| wR-factor (all data) | wR2 = 0.121 |

| Goodness-of-fit on F² | 1.03 |

Table 2: Selected Bond Lengths (Å) [10]

| Bond | Length (Å) |

| O1 - C1 | 1.411 (2) |

| O1 - C4 | 1.418 (2) |

| N1 - C2 | 1.463 (2) |

| N1 - C3 | 1.465 (2) |

| N1 - C5 | 1.393 (2) |

| O2 - N2 | 1.224 (2) |

| O3 - N2 | 1.227 (2) |

Table 3: Selected Bond Angles (°) [10]

| Angle | Degrees (°) |

| C1 - O1 - C4 | 110.43 (14) |

| C5 - N1 - C2 | 117.89 (14) |

| C5 - N1 - C3 | 118.00 (14) |

| C2 - N1 - C3 | 111.41 (14) |

| O1 - C1 - C2 | 111.52 (15) |

| N1 - C2 - C1 | 109.80 (15) |

In the crystal structure of 4-(4-Nitrophenyl)morpholine, the morpholine ring adopts a chair conformation.[10] The crystal packing is stabilized by aromatic π–π stacking interactions.[10][11]

Molecular Structure of Morpholine, 4-(methylsulfonyl)-

While experimental crystallographic data is not available for "Morpholine, 4-(methylsulfonyl)-", its molecular structure can be depicted based on its chemical connectivity.

Conclusion

The crystal structure analysis of 4-substituted morpholine derivatives provides invaluable insights for researchers in drug discovery and materials science. While specific crystallographic data for "Morpholine, 4-(methylsulfonyl)-" remains to be determined, the methodologies and representative data presented in this guide for a closely related analogue offer a robust framework for its future analysis. The detailed understanding of the three-dimensional structure will undoubtedly aid in the rational design and development of novel molecules with desired properties.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. improvedpharma.com [improvedpharma.com]

- 4. rigaku.com [rigaku.com]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine synthesis [organic-chemistry.org]

- 7. excillum.com [excillum.com]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Morpholine, 4-(methylsulfonyl)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Morpholine, 4-(methylsulfonyl)-, also known as 4-mesylmorpholine. The synthesis is based on the reaction of morpholine with methanesulfonyl chloride. This compound can serve as a valuable building block in medicinal chemistry and drug development. The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Introduction

Morpholine, 4-(methylsulfonyl)- (CAS No. 1697-34-3) is a sulfonamide derivative of morpholine. The sulfonamide functional group is a key structural feature in a wide range of pharmaceuticals. The incorporation of a morpholine moiety can enhance the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability. This protocol details a standard and reliable method for the preparation of 4-mesylmorpholine, which can be utilized in the synthesis of more complex molecules for drug discovery and development.

Reaction Scheme

The synthesis of Morpholine, 4-(methylsulfonyl)- is achieved through the reaction of morpholine with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct. Dichloromethane is a commonly used solvent for this type of reaction.

Reaction: Morpholine + Methanesulfonyl Chloride → Morpholine, 4-(methylsulfonyl)- + Triethylamine Hydrochloride

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Morpholine, 4-(methylsulfonyl)-.

| Parameter | Value |

| Reactants | |

| Morpholine | 1.0 eq |

| Methanesulfonyl Chloride | 1.1 eq |

| Triethylamine | 1.2 eq |

| Product | |

| Molecular Formula | C₅H₁₁NO₃S[1] |

| Molecular Weight | 165.21 g/mol [1] |

| Theoretical Yield | Based on 1.0 eq of Morpholine |

| Physical Properties | |

| Appearance | White to off-white solid |

| Melting Point | 98-102 °C (literature value) |

Experimental Protocol

This protocol describes the synthesis of Morpholine, 4-(methylsulfonyl)- on a laboratory scale.

4.1. Materials and Equipment

-

Morpholine (C₄H₉NO)

-

Methanesulfonyl chloride (CH₃SO₂Cl)

-

Triethylamine (N(CH₂CH₃)₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

NMR spectrometer and/or other analytical instruments for characterization

4.2. Synthetic Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add morpholine (1.0 eq) and anhydrous dichloromethane (approx. 10 mL per gram of morpholine). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.2 eq) to the cooled solution of morpholine.

-

Addition of Methanesulfonyl Chloride: While maintaining the temperature at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over a period of 15-20 minutes. A white precipitate of triethylamine hydrochloride will form.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

4.3. Characterization

The identity and purity of the final product, Morpholine, 4-(methylsulfonyl)-, should be confirmed by analytical techniques such as:

-

¹H NMR: To confirm the proton environment of the molecule.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-